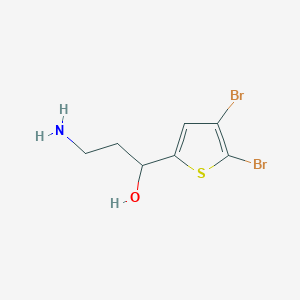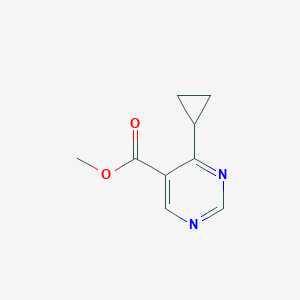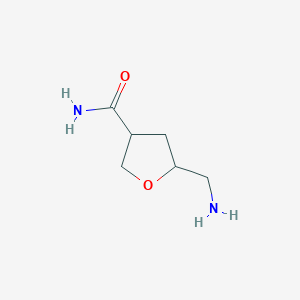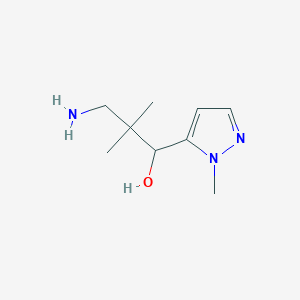![molecular formula C34H42O2S4 B13159452 2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable component in the development of semiconducting polymers and organic solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene typically involves direct (hetero)arylation polymerization. This method uses palladium acetate (Pd(OAc)2) and tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) as a catalyst system . The reaction conditions are carefully controlled to ensure the successful formation of the desired polymer.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale polymer synthesis can be applied. This involves scaling up the reaction conditions used in laboratory synthesis, optimizing the process for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may yield reduced derivatives.
Scientific Research Applications
2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene exerts its effects is primarily related to its ability to facilitate charge transport in organic electronic devices. The compound’s molecular structure allows for efficient electron delocalization, which is crucial for its function as a semiconducting material . The pathways involved in this process include the formation of conjugated systems that enable the movement of charge carriers.
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound is similar in structure and is also used in the development of semiconducting polymers.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another compound with similar applications in organic electronics.
Uniqueness
What sets 2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene apart is its unique combination of structural properties that enhance its performance in organic electronic devices. Its ability to facilitate efficient charge transport and its compatibility with various fabrication techniques make it a standout compound in the field .
Properties
Molecular Formula |
C34H42O2S4 |
|---|---|
Molecular Weight |
611.0 g/mol |
IUPAC Name |
5-[2,5-bis(2-ethylhexoxy)-4-thieno[3,2-b]thiophen-5-ylphenyl]thieno[3,2-b]thiophene |
InChI |
InChI=1S/C34H42O2S4/c1-5-9-11-23(7-3)21-35-27-17-26(32-20-34-30(40-32)14-16-38-34)28(36-22-24(8-4)12-10-6-2)18-25(27)31-19-33-29(39-31)13-15-37-33/h13-20,23-24H,5-12,21-22H2,1-4H3 |
InChI Key |
UYIFTBRLKSRSQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C2=CC3=C(S2)C=CS3)OCC(CC)CCCC)C4=CC5=C(S4)C=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)







![9-Cyclopropyl-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13159428.png)


![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)

